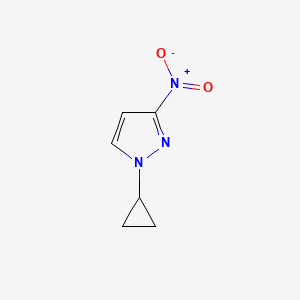

1-Cyclopropyl-3-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

1-cyclopropyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-9(11)6-3-4-8(7-6)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFQRBCNMTWGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679544 | |

| Record name | 1-Cyclopropyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240579-10-5 | |

| Record name | 1-Cyclopropyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropyl hydrazine with nitro-substituted alkenes or alkynes can yield the desired pyrazole derivative. The reaction typically requires a catalyst, such as a transition metal complex, and is conducted under mild to moderate temperatures .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include multi-step processes involving the preparation of intermediate compounds, followed by cyclization and functional group modifications. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or platinum oxide.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 1-cyclopropyl-3-nitro-1H-pyrazole and its derivatives are extensive, making them valuable in medicinal chemistry. The following table summarizes key pharmacological properties:

Antimicrobial Agents

Research indicates that this compound derivatives possess significant antimicrobial properties. For instance, studies have shown that certain derivatives effectively inhibit the growth of E. coli and Pseudomonas fluorescens, indicating their potential as lead compounds for developing new antibiotics .

Anticancer Research

In vitro studies have highlighted the anticancer potential of this compound, particularly against human tumor cell lines such as HeLa and A375. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression . Notably, some derivatives have been designed to enhance selectivity towards specific cancer types, improving therapeutic outcomes.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This property is crucial for developing treatments for chronic inflammatory diseases .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Study on Antimicrobial Efficacy : A series of experiments demonstrated that various derivatives exhibited strong antibacterial activity against multi-drug resistant strains, suggesting a pathway for new antibiotic development.

- Anticancer Activity Assessment : In a comparative study, this compound was tested alongside known chemotherapeutics, revealing enhanced efficacy in inhibiting tumor growth in specific cell lines.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-nitro-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The cyclopropyl group may influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Lipophilicity (LogP):

- The cyclopropyl derivative exhibits intermediate lipophilicity (LogP = 1.2) between the methyl (LogP = 0.8) and phenyl (LogP = 2.5) analogs. This suggests balanced membrane permeability, advantageous in drug design .

- The unsubstituted 3-nitro-1H-pyrazole is highly hydrophilic (LogP = -0.3), limiting its utility in lipid-rich environments.

Thermal Stability:

- The phenyl-substituted compound has the highest melting point (145–149°C), attributed to π-π stacking and rigid aromatic interactions. The cyclopropyl analog melts at 98–102°C, reflecting moderate stability due to ring strain .

Solubility:

- The methyl derivative’s higher water solubility (25.6 mg/mL) aligns with its lower LogP, whereas the cyclopropyl analog’s solubility (12.3 mg/mL) suits formulations requiring moderate hydrophilicity.

Chemical Reactivity

- Electrophilic Substitution: The nitro group at position 3 deactivates the pyrazole ring, directing further substitutions to position 4 or 5. Cyclopropyl’s electron-donating effect slightly mitigates this deactivation compared to phenyl .

- Reduction Behavior: Catalytic hydrogenation of the nitro group yields the corresponding amine, a common intermediate in pharmaceutical synthesis. The cyclopropyl group remains intact under mild conditions, unlike phenyl, which may hydrogenate under harsher conditions .

Biological Activity

1-Cyclopropyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its unique structure, which includes a cyclopropyl group and a nitro group, contributes to its diverse biological activities and makes it a significant subject of research in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for this compound is CHNO, with a molecular weight of approximately 142.12 g/mol. The presence of the cyclopropyl group introduces strain and rigidity, influencing the compound's reactivity and interactions with biological targets.

This compound exhibits its biological activity through various mechanisms, including:

- Interaction with Enzymes : It has been shown to interact with enzymes such as alcohol dehydrogenase, which may modulate its pharmacological effects.

- Targeting Receptors : Pyrazole derivatives are known to bind to estrogen receptors, potentially influencing hormonal pathways.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial effects against various bacterial strains. For example, some derivatives have shown minimum inhibitory concentrations (MICs) in the range of 12.5 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound has been evaluated for its antiproliferative effects on cancer cell lines. Specific derivatives have shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl and nitro groups | Antimicrobial, anticancer |

| 1-Methyl-3-nitro-1H-pyrazole | Methyl group instead of cyclopropyl | Lower antimicrobial activity |

| 1-Phenyl-3-nitro-1H-pyrazole | Phenyl group | Different electronic properties, variable activity |

The unique combination of functional groups in this compound distinguishes it from other pyrazoles, enhancing its potential as a lead compound for drug development.

Study on Antimicrobial Activity

A study conducted by Rahimizadeh et al. synthesized various pyrazole derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 25.1 µM . This highlights its potential utility in treating resistant bacterial infections.

Anticancer Research

Another significant study focused on the anticancer properties of pyrazole derivatives, including the target compound. The research revealed that certain derivatives could inhibit cell proliferation in various cancer lines, suggesting potential applications in oncology .

Q & A

Q. What are the optimal synthetic routes for 1-Cyclopropyl-3-nitro-1H-pyrazole, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of nitro-substituted pyrazoles often involves cyclocondensation, nitration, or cross-coupling reactions. For example, triazole-pyrazole hybrids can be synthesized using copper-catalyzed click chemistry in THF/water mixtures under reflux (50°C, 16 hours) . To optimize conditions:

- Step 1: Screen solvents (e.g., THF, DMF) for solubility and reactivity.

- Step 2: Vary catalysts (e.g., CuSO₄/Na₂SO₃) to enhance regioselectivity .

- Step 3: Monitor reaction progress via TLC or HPLC.

- Step 4: Purify via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with literature shifts. For example, cyclopropyl protons typically resonate at δ 1.2–1.5 ppm, while nitro groups deshield adjacent protons .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy: Identify nitro-group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. How can researchers assess the thermal stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (e.g., 10°C/min in N₂ atmosphere).

- Differential Scanning Calorimetry (DSC): Identify exothermic/endothermic transitions (e.g., decomposition peaks).

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for substituted pyrazole derivatives?

Methodological Answer:

- Step 1: Validate purity (>95% by HPLC) to rule out impurity interference.

- Step 2: Perform 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.

- Step 3: Compare experimental data with computational predictions (DFT-based NMR simulations) .

- Step 4: Re-synthesize the compound under controlled conditions to verify reproducibility .

Q. What computational methods predict the regioselectivity of nitration in cyclopropane-substituted pyrazoles?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to predict nitro-group orientation .

- Transition State Modeling: Use Gaussian or ORCA software to model nitration pathways and activation energies.

Q. How can reaction mechanisms for cyclopropane ring opening under nitro-group conditions be experimentally validated?

Methodological Answer:

- Isotopic Labeling: Introduce deuterium or ¹³C at the cyclopropane ring to track bond cleavage via MS/NMR.

- Kinetic Studies: Monitor reaction rates under varying temperatures to derive Arrhenius parameters.

- Trapping Intermediates: Use radical scavengers (e.g., TEMPO) to detect transient species via EPR .

Q. What strategies address contradictions in reported biological activities of structurally similar pyrazole analogs?

Methodological Answer:

- Meta-Analysis: Systematically compare published IC₅₀ values while controlling for assay conditions (e.g., cell lines, pH).

- Structure-Activity Relationship (SAR) Modeling: Use CoMFA or CoMSIA to correlate substituent effects with activity .

- Replicate Key Studies: Validate findings in independent labs with standardized protocols .

Q. How does steric hindrance from the cyclopropyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.